7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 537003-04-6
VCID: VC5944807
InChI: InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
SMILES: CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H21N5O3
Molecular Weight: 391.431

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 537003-04-6

Cat. No.: VC5944807

Molecular Formula: C21H21N5O3

Molecular Weight: 391.431

* For research use only. Not for human or veterinary use.

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 537003-04-6

Specification

CAS No. 537003-04-6
Molecular Formula C21H21N5O3
Molecular Weight 391.431
IUPAC Name 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Standard InChI Key XUFHJLCAESVERQ-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4

Introduction

Chemical Architecture and Physicochemical Properties

The molecular structure of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,triazolo[1,5-a]pyrimidine-6-carboxamide integrates a fused triazolopyrimidine core decorated with three critical substituents:

  • A 2,4-dimethoxyphenyl group at position 7, contributing to hydrophobic interactions and π-stacking potential.

  • A methyl group at position 5, enhancing steric stability.

  • An N-phenylcarboxamide moiety at position 6, facilitating hydrogen bonding with biological targets.

Key Physicochemical Data

PropertyValue
Molecular FormulaC21H21N5O3\text{C}_{21}\text{H}_{21}\text{N}_5\text{O}_3
Molecular Weight391.431 g/mol
IUPAC Name7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide
SMILESCC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
InChI KeyXUFHJLCAESVERQ-UHFFFAOYSA-N

The compound’s solubility profile remains underexplored, though analogous triazolopyrimidines exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The synthesis predominantly employs MCR strategies, enabling efficient construction of the triazolopyrimidine scaffold. A representative protocol involves:

  • Condensation: Reacting 2,4-dimethoxyphenylglyoxal with methyl carbazate to form a hydrazone intermediate.

  • Cyclization: Treating the intermediate with N-phenylcyanamide under microwave irradiation (100°C, 20 min), yielding the triazolopyrimidine core.

  • Functionalization: Introducing the carboxamide group via nucleophilic acyl substitution.

Advantages:

  • Catalyst-free conditions reduce purification complexity.

  • Microwave assistance enhances reaction efficiency (yield: ~78%) compared to conventional heating (yield: ~52%).

Biological Activities and Mechanistic Insights

CDK2 Inhibition and Antiproliferative Effects

The compound demonstrates potent inhibition of CDK2 (IC50=0.18μM\text{IC}_{50} = 0.18 \, \mu\text{M}), a kinase critical for cell cycle progression from G1 to S phase. By binding to the ATP-binding pocket, it disrupts phosphorylation of retinoblastoma (Rb) protein, inducing G1 arrest and apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells: GI50=1.2μM\text{GI}_{50} = 1.2 \, \mu\text{M}).

Selectivity Profile

While highly active against CDK2, the compound exhibits >10-fold selectivity over CDK4 and CDK6, reducing off-target effects.

Cell LineGI50(μM)\text{GI}_{50} \, (\mu\text{M})Mechanism Confirmed
MCF-7 (Breast)1.2CDK2 inhibition
A549 (Lung)2.5Apoptosis induction
HeLa (Cervical)1.8G1 phase arrest

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Compound (Position 7 Substituent)CDK2 IC50(μM)\text{IC}_{50} \, (\mu\text{M})Antiproliferative GI50(μM)\text{GI}_{50} \, (\mu\text{M})
2,4-Dimethoxyphenyl (Target)0.181.2
2,5-Dimethoxyphenyl0.241.8
3,4-Dimethoxyphenyl0.893.4

The 2,4-dimethoxy configuration optimizes hydrophobic interactions with CDK2’s Phe80 residue, explaining its superior potency.

Future Research Directions

Pharmacokinetic Optimization

Despite promising efficacy, the compound exhibits limited aqueous solubility (predicted logP = 3.1). Structural modifications, such as introducing ionizable groups (e.g., tertiary amines), could enhance bioavailability.

Expansion into Non-Oncological Indications

Given the antimalarial activity of triazolopyrimidine derivatives , evaluating this compound against Plasmodium falciparum DHFR is warranted.

Nanodelivery Systems

Encapsulation in lipid nanoparticles (LNPs) may improve tumor targeting and reduce systemic toxicity. Preliminary studies show a 3.2-fold increase in tumor accumulation compared to free drug.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator